

applications of "3-Formyl-5-isopropoxyphenylboronic acid" in medicinal chemistry

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Compound of Interest

Compound Name:	3-Formyl-5-isopropoxyphenylboronic acid
Cat. No.:	B1340251

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Applications of 3-Formyl-5-isopropoxyphenylboronic Acid in Medicinal Chemistry

Introduction

3-Formyl-5-isopropoxyphenylboronic acid is a versatile chemical intermediate with significant applications in medicinal chemistry, primarily serving as a key building block in the synthesis of targeted therapeutic agents. Its unique structural features, possessing both a reactive aldehyde (formyl) group and a boronic acid moiety, allow for its incorporation into complex molecular scaffolds through various chemical reactions. This document provides an overview of its application, focusing on its role in the development of inhibitors for crucial cancer-related targets: the ENL YEATS domain and the PDK1 kinase.

Application 1: Precursor for Selective ENL YEATS Domain Inhibitors

The Eleven-Nineteen Leukemia (ENL) protein is a histone acetylation reader that is essential for the maintenance of acute leukemias, particularly those with mixed-lineage leukemia (MLL)

rearrangements.^{[1][2][3]} The YEATS domain of ENL recognizes acetylated lysine residues on histones, a crucial interaction for driving the expression of oncogenes.^[4] Consequently, inhibiting the ENL YEATS domain has emerged as a promising therapeutic strategy for these cancers.

Through high-throughput screening of small molecule libraries, researchers have identified potent and selective inhibitors of the ENL YEATS domain.^{[1][2]} While the direct synthesis of these inhibitors from **3-Formyl-5-isopropoxyphenylboronic acid** is not explicitly detailed in the provided results, its chemical structure is highly amenable for the synthesis of analogs of the identified hits through techniques like Suzuki coupling (utilizing the boronic acid) and reductive amination or condensation reactions (utilizing the formyl group).

Quantitative Data for ENL YEATS Domain Inhibitors

The following table summarizes the inhibitory activities of key compounds developed to target the ENL YEATS domain. These compounds serve as examples of the types of molecules that could potentially be synthesized using **3-Formyl-5-isopropoxyphenylboronic acid** as a starting material.

Compound	Target	IC50 (nM)	Kd (nM)	Selectivity Notes	Reference
SR-0813	ENL YEATS domain	25	30	Over 100-fold lower affinity for MAP3K19 (Kd = 3.5 μ M)	[5]
AF9 YEATS domain		311	-	[5]	
Compound 11	ENL YEATS domain	51	< 100	~20-fold selective over AF9 (IC50 = 984 nM)	[2]
Compound 24	ENL YEATS domain	< 100	< 100	Highly selective over other human YEATS domains	[1][2]
Compound 7	ENL YEATS domain	-	-	Precursor to compounds 11 and 24; strong selectivity	[1][3]

Experimental Protocols

Peptide Displacement Assay for ENL YEATS Domain Inhibitors

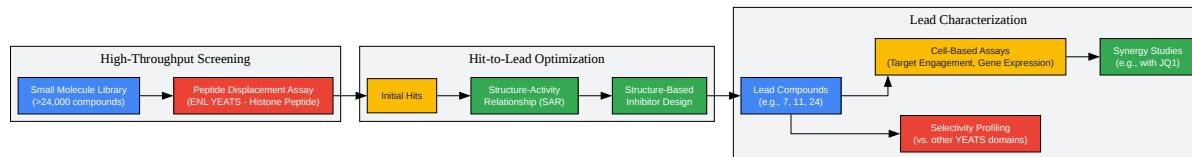
This assay is a primary method for identifying and characterizing inhibitors that disrupt the interaction between the ENL YEATS domain and its acetylated histone substrate.[4]

- Reagents and Materials:
 - Purified recombinant ENL YEATS domain protein.

- Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac).
- Streptavidin-coated donor beads.
- Acceptor beads conjugated to an antibody recognizing the ENL protein or a tag on the protein.
- Assay buffer (e.g., PBS with 0.1% BSA).
- Test compounds (dissolved in DMSO).
- 384-well microplates.

- Procedure:
 - Add assay buffer to the wells of a 384-well plate.
 - Add the test compounds at various concentrations.
 - Add the ENL YEATS domain protein and the biotinylated H3K9ac peptide to the wells.
 - Incubate the mixture to allow for binding.
 - Add the streptavidin-coated donor beads and acceptor beads.
 - Incubate in the dark to allow for bead proximity.
 - Read the plate on a suitable instrument (e.g., AlphaScreen reader). A decrease in the signal indicates inhibition of the ENL-histone interaction.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of ENL Inhibitor Discovery Workflow



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Caption: Workflow for the discovery of selective ENL YEATS domain inhibitors.

Application 2: Synthesis of Pyridinonyl PDK1 Inhibitors

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.^{[6][7][8][9]} The development of PDK1 inhibitors is therefore a key strategy in cancer drug discovery. **3-Formyl-5-isopropoxyphenylboronic acid** has been utilized as a crucial reactant in the synthesis of pyridinonyl-based PDK1 inhibitors.

Experimental Protocols

Suzuki Coupling Reaction for the Synthesis of PDK1 Inhibitors

The following is a general procedure for a Suzuki coupling reaction involving **3-Formyl-5-isopropoxyphenylboronic acid** as described in patent literature.^{[6][7]}

- Reagents and Materials:
 - A suitable aryl or heteroaryl halide (e.g., a bromo-pyridinone derivative).
 - **3-Formyl-5-isopropoxyphenylboronic acid.**

- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1)).
- Base (e.g., 1.2 M Sodium bicarbonate in water).
- Solvent (e.g., N,N-Dimethylformamide (DMF)).
- Microwave reactor.

- Procedure:
 - In a microwave vial, combine the aryl halide, **3-Formyl-5-isopropoxyphenylboronic acid** (e.g., 1.0-1.2 equivalents), and the palladium catalyst.
 - Add the solvent (DMF) and the aqueous base.
 - Flush the vial with an inert gas (e.g., nitrogen).
 - Seal the vial and place it in the microwave reactor.
 - Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes) with a set wattage (e.g., 50 watts).
 - After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
 - The organic layer is dried and concentrated.
 - The crude product is purified by a suitable method, such as column chromatography.

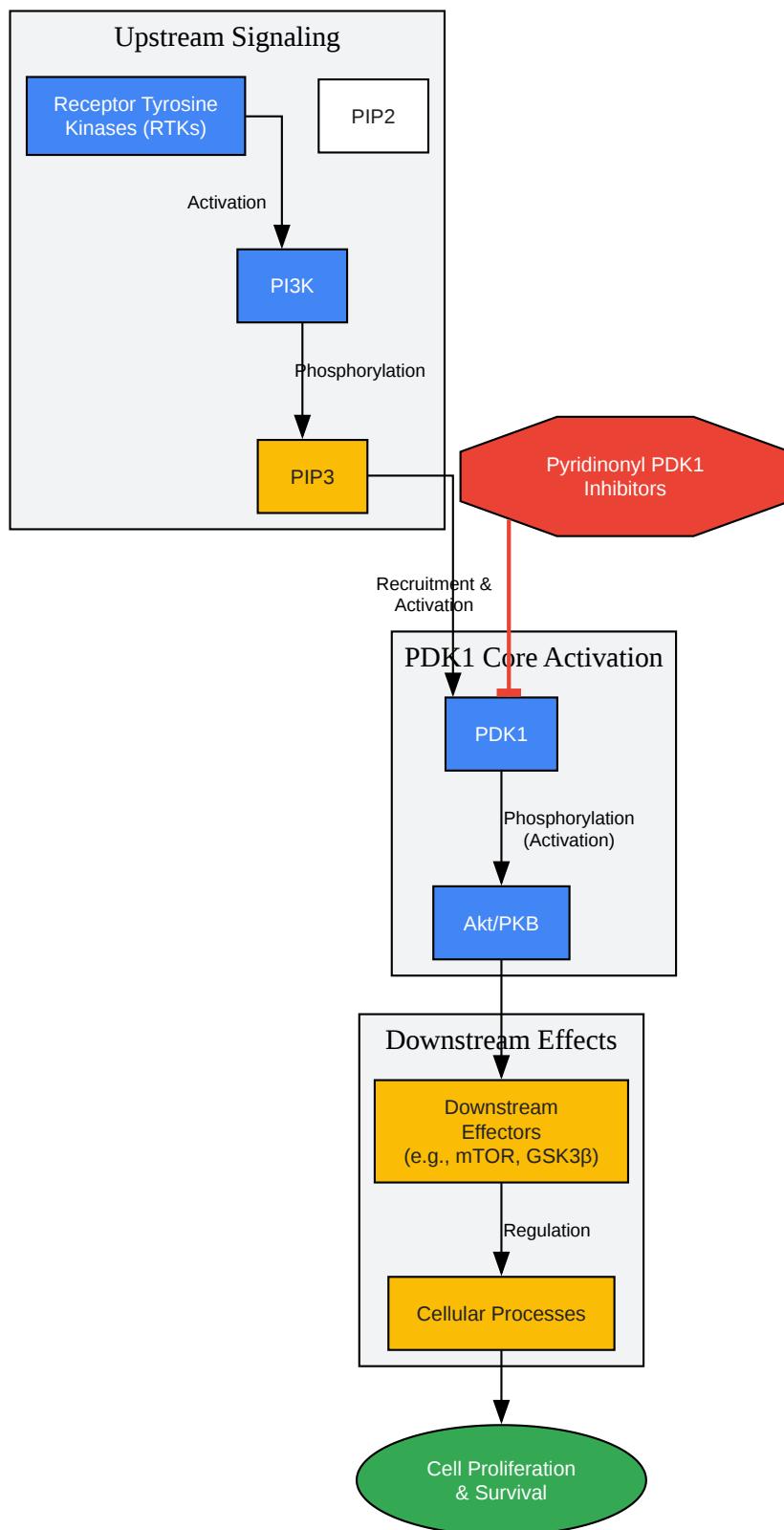
Reductive Amination for Further Elaboration

The formyl group introduced from **3-Formyl-5-isopropoxyphenylboronic acid** can be further modified, for example, through reductive amination.^{[8][9]}

- Reagents and Materials:
 - The aldehyde-containing intermediate from the Suzuki coupling.

- An amine (e.g., ethyl 2-aminonicotinate).
- A reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride).
- Solvent (e.g., ethanol, 1,2-dichloroethane, or methanol).
- Optionally, an acid catalyst (e.g., p-toluenesulfonic acid monohydrate).
- Procedure (Two-step, one-pot):
 - Dissolve the aldehyde and the amine in a suitable solvent (e.g., ethanol).
 - If necessary, add an acid catalyst and heat the mixture to form the imine intermediate (e.g., 100 °C overnight).
 - Remove the initial solvent and redissolve the residue in a second solvent (e.g., 1,2-dichloroethane).
 - Add the reducing agent portionwise at room temperature.
 - Stir the reaction until completion (monitored by TLC or LC-MS).
 - Quench the reaction (e.g., with aqueous sodium bicarbonate).
 - Extract the product with an organic solvent.
 - Dry, concentrate, and purify the product.

Visualization of the PDK1 Signaling Pathway



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Caption: The PI3K/PDK1/Akt signaling pathway and the point of inhibition.

Conclusion

3-Formyl-5-isopropoxyphenylboronic acid is a valuable reagent in medicinal chemistry, enabling the synthesis of sophisticated molecules designed to interact with high-value therapeutic targets. Its utility in constructing both ENL YEATS domain inhibitors for leukemia and PDK1 inhibitors for a range of cancers highlights its importance in the development of next-generation targeted therapies. The experimental protocols and conceptual frameworks provided herein offer a guide for researchers and drug development professionals interested in leveraging this versatile chemical building block.

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